N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
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Overview
Description
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is an organic compound with a complex structure, featuring multiple functional groups that confer unique chemical and physical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide typically involves the condensation of appropriate precursor molecules under specific conditions. One common method involves the reaction of 2-naphthoic acid with a substituted pyrazolo[3,4-d]pyrimidine derivative in the presence of a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized to enhance yield and purity. This often involves continuous flow reactions, automation, and the use of high-throughput screening techniques to identify optimal reaction conditions. Key considerations include maintaining reaction temperatures, pressures, and pH levels, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide undergoes various types of reactions, including:
Oxidation: Often occurs at the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Can occur at the pyrazolo[3,4-d]pyrimidine ring, potentially reducing the double bonds.
Substitution: The amino and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminium hydride for reduction processes.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Depending on the reactions, major products can include oxidized derivatives like sulfoxides, reduced derivatives with hydrogenated rings, and substituted products with different functional groups replacing the original substituents.
Scientific Research Applications
In Chemistry
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules
In Biology
This compound is investigated for its biological activities, including enzyme inhibition and receptor modulation. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
In Medicine
Potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its biological activities are explored for treating diseases such as cancer, inflammatory conditions, and infectious diseases.
In Industry
In industrial applications, it may be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide exerts its effects by interacting with specific molecular targets. The mechanism of action may involve binding to enzyme active sites or receptor sites, inhibiting their normal function. This interaction can disrupt biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-Amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
N-(2-(4-((2-Hydroxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Uniqueness
What sets N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide apart is its specific functional groups that confer distinct reactivity and biological activities. The methoxyethyl and methylthio groups in particular play critical roles in its chemical behavior and interactions with biological targets.
This compound's unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering opportunities for innovation and discovery.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c1-30-12-10-23-19-18-14-25-28(20(18)27-22(26-19)31-2)11-9-24-21(29)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,29)(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDGZXMNMLBUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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